(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one
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Overview
Description
(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one is a complex organic compound characterized by its unique structural features. It contains two tert-butyldimethylsilyl groups attached to a heptanone backbone, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Heptanone Backbone: This step involves the construction of the heptanone backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Final Assembly: The protected intermediates are then coupled under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: TBAF (Tetrabutylammonium fluoride) for deprotection of silyl groups
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Alcohols
Substitution: Deprotected hydroxyl compounds
Scientific Research Applications
(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- Levalbuterol Related Compound D
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Uniqueness
(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one stands out due to its dual silyl protection, which provides stability and specificity in reactions. This makes it particularly valuable in synthetic chemistry for protecting sensitive hydroxyl groups and facilitating complex molecule construction.
Properties
IUPAC Name |
(5S)-5,7-bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46O3Si2/c1-14-17(22)21(8,9)18(24-26(12,13)20(5,6)7)15-16-23-25(10,11)19(2,3)4/h18H,14-16H2,1-13H3/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQYSULRVHITNL-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46O3Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432712 |
Source
|
Record name | (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187527-25-9 |
Source
|
Record name | (5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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